molecular formula C9H5BrCl2F2O2 B1529937 4',5'-Dichloro-2'-(difluoromethoxy)phenacyl bromide CAS No. 1803818-48-5

4',5'-Dichloro-2'-(difluoromethoxy)phenacyl bromide

Cat. No.: B1529937
CAS No.: 1803818-48-5
M. Wt: 333.94 g/mol
InChI Key: SBXJCKYABFIZPB-UHFFFAOYSA-N
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Description

4',5'-Dichloro-2'-(difluoromethoxy)phenacyl bromide is a useful research compound. Its molecular formula is C9H5BrCl2F2O2 and its molecular weight is 333.94 g/mol. The purity is usually 95%.
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Biological Activity

4',5'-Dichloro-2'-(difluoromethoxy)phenacyl bromide is a halogenated phenacyl derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including multiple halogen atoms and a difluoromethoxy group, which may enhance its reactivity and pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

The biological activity of this compound primarily involves its capacity to form covalent bonds with nucleophilic sites on proteins and other biomolecules. The bromide group acts as a leaving group, facilitating electrophilic reactions that can inhibit enzyme activity or alter protein function. This mechanism is crucial for understanding how the compound interacts with various biological targets.

Applications in Research

This compound has been investigated for several applications in scientific research:

  • Enzyme Inhibition : It has been employed in studies to explore enzyme inhibition mechanisms, particularly in relation to cancer biology.
  • Pharmacophore Development : The compound is being explored as a potential pharmacophore in the development of new therapeutic agents targeting various diseases.
  • Synthetic Chemistry : It serves as an intermediate in the synthesis of more complex organic molecules, contributing to the field of medicinal chemistry.

Biological Activity Data

Research indicates that compounds similar to this compound exhibit significant pharmacological properties. Below is a summary table detailing relevant findings from various studies:

StudyTargetBiological ActivityMethodology
EnzymesInhibition observedIn vitro assays
Cancer cellsCytotoxic effects against HepG2, HT-29, MCF-7MTT assay
GeneralAnticancer potential notedStructural analysis

Case Studies

Several case studies have highlighted the biological implications of this compound:

  • Cytotoxicity Against Cancer Cells : A study evaluated its effects on human liver cancer (HepG2), colon cancer (HT-29), and breast cancer (MCF-7) cell lines using MTT assays. Results indicated significant cytotoxicity, suggesting potential as an anticancer agent .
  • Enzyme Interaction Studies : Research demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways associated with cancer proliferation .
  • Structural Modifications : Investigations into structural modifications of the compound revealed that altering substituents could enhance its selectivity and potency against different biological targets .

Properties

IUPAC Name

2-bromo-1-[4,5-dichloro-2-(difluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrCl2F2O2/c10-3-7(15)4-1-5(11)6(12)2-8(4)16-9(13)14/h1-2,9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXJCKYABFIZPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)OC(F)F)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrCl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.